N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, methylphenyl, and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dichlorophenyl, methylphenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The dichlorophenyl and methylphenyl groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(2,6-DICHLOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.
Properties
Molecular Formula |
C21H17Cl2F3N4O |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17Cl2F3N4O/c1-11-5-7-12(8-6-11)15-9-17(21(24,25)26)30-18(27-15)10-16(29-30)20(31)28-19-13(22)3-2-4-14(19)23/h2-8,10,15,17,27H,9H2,1H3,(H,28,31) |
InChI Key |
BXACOZOCTMIUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=CC=C4Cl)Cl)N2)C(F)(F)F |
Origin of Product |
United States |
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